3,5-dimethyl-4-nitro-1-{[(pentafluorophenyl)sulfanyl]methyl}-1H-pyrazole
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Overview
Description
(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL (2,3,4,5,6-PENTAFLUOROPHENYL) SULFIDE is a complex organic compound known for its unique structural properties. This compound features a pyrazole ring substituted with methyl and nitro groups, connected to a pentafluorophenyl sulfide moiety. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL (2,3,4,5,6-PENTAFLUOROPHENYL) SULFIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. Subsequent nitration and methylation steps introduce the nitro and methyl groups, respectively. The final step involves the formation of the sulfide linkage, typically through nucleophilic substitution reactions with pentafluorophenyl halides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL (2,3,4,5,6-PENTAFLUOROPHENYL) SULFIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pentafluorophenyl ring.
Scientific Research Applications
(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL (2,3,4,5,6-PENTAFLUOROPHENYL) SULFIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL (2,3,4,5,6-PENTAFLUOROPHENYL) SULFIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The pentafluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic substitution patterns but differ in their functional groups and overall reactivity.
Heparinoids: Structurally different but share some functional similarities in terms of biological activity.
Uniqueness
(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL (2,3,4,5,6-PENTAFLUOROPHENYL) SULFIDE is unique due to its combination of a pyrazole ring with a pentafluorophenyl sulfide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8F5N3O2S |
---|---|
Molecular Weight |
353.27 g/mol |
IUPAC Name |
3,5-dimethyl-4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)sulfanylmethyl]pyrazole |
InChI |
InChI=1S/C12H8F5N3O2S/c1-4-11(20(21)22)5(2)19(18-4)3-23-12-9(16)7(14)6(13)8(15)10(12)17/h3H2,1-2H3 |
InChI Key |
YCEVPCJWDYVWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CSC2=C(C(=C(C(=C2F)F)F)F)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
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